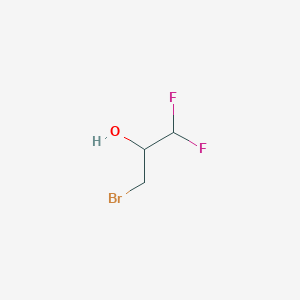
3-Bromo-1,1-difluoro-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1,1-difluoro-2-propanol is a chemical compound with the molecular formula C3H5BrF2O and a molecular weight of 174.97 g/mol It is characterized by the presence of bromine and fluorine atoms attached to a propanol backbone
準備方法
The synthesis of 3-Bromo-1,1-difluoro-2-propanol typically involves the reaction of 3-bromo-1,1-difluoropropane with a suitable hydroxylating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to produce the compound in significant quantities.
化学反応の分析
3-Bromo-1,1-difluoro-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
科学的研究の応用
3-Bromo-1,1-difluoro-2-propanol has several applications in scientific research:
作用機序
The mechanism by which 3-Bromo-1,1-difluoro-2-propanol exerts its effects involves interactions with molecular targets through hydrogen bonding and other non-covalent interactions . These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations.
類似化合物との比較
3-Bromo-1,1-difluoro-2-propanol can be compared with similar compounds such as:
3-Bromo-1,1,1-trifluoro-2-propanol: This compound has an additional fluorine atom, which can alter its reactivity and applications.
3-Bromo-2,2-dimethyl-1-propanol: The presence of methyl groups provides different steric and electronic properties.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity.
生物活性
3-Bromo-1,1-difluoro-2-propanol (CAS Number: 2058331-75-0) is a fluorinated alcohol with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C3H5BrF2O
- Molar Mass : 174.97 g/mol
Metabolism
1,3-Difluoro-2-propanol is metabolized to 1,3-difluoroacetone, which subsequently inhibits aconitate hydratase through the formation of (-)-erythro-fluorocitrate. This pathway suggests that this compound may exhibit similar metabolic behavior, potentially leading to toxic effects due to the accumulation of metabolites in biological tissues .
Toxicological Studies
Research indicates that the administration of 1,3-difluoro-2-propanol in rats resulted in significant biochemical changes:
- Citrate Accumulation : After administration (100 mg/kg), there was an observed accumulation of citrate in the kidneys .
- Inhibition Studies : The use of 4-methylpyrazole showed promise as an antidote by inhibiting the toxic metabolic pathways associated with difluoroalcohols .
Cytotoxicity and Pharmacological Effects
While direct studies on the cytotoxicity of this compound are scarce, its structural analogs have demonstrated various biological effects:
- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt cellular membranes.
- Potential as a Pesticide : The compound's structural similarity to known pesticides suggests potential utility in agrochemical applications, although further research is needed to establish safety profiles .
Study on Related Compounds
A study investigating the toxicological effects of 1,3-difluoroacetone highlighted the importance of understanding metabolic pathways for predicting the safety and efficacy of fluorinated compounds. This study emphasized that metabolites can significantly influence toxicity profiles .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-bromo-1,1-difluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrF2O/c4-1-2(7)3(5)6/h2-3,7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTRVWJRJWPOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














